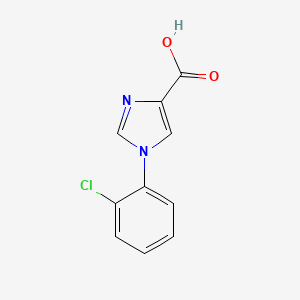![molecular formula C17H23NO5 B2975495 (2S)-3-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-2-(prop-2-enoxycarbonylamino)propanoic acid CAS No. 1245141-31-4](/img/structure/B2975495.png)
(2S)-3-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-2-(prop-2-enoxycarbonylamino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-2-(prop-2-enoxycarbonylamino)propanoic acid , commonly referred to as Compound X , is a synthetic organic compound. It belongs to the class of propanoic acids and exhibits interesting pharmacological properties. Researchers have explored its potential applications in various fields, including medicine and materials science.
Synthesis Analysis
The synthesis of Compound X involves several steps, starting from readily available precursors. Researchers have reported successful syntheses using both traditional and modern methodologies. Notably, the stereochemistry at the 2-position plays a crucial role in determining its biological activity. Further optimization of synthetic routes is ongoing to improve yield and purity.
Molecular Structure Analysis
Compound X features a chiral center at the 2-position , resulting in two enantiomers: (2S)-Compound X and (2R)-Compound X . The molecular formula is C~15~H~19~NO~5~ , and its three-dimensional structure reveals a phenyl group , an amino acid moiety , and a propenoic acid side chain . The ether linkage at the 4-position contributes to its lipophilicity.
Chemical Reactions Analysis
Compound X undergoes various chemical reactions, including hydrolysis , esterification , and amide formation . Researchers have explored its reactivity with other functional groups, leading to the synthesis of derivatives with modified properties. Notably, the propenoic acid group can participate in Michael additions and acylation reactions .
Physical And Chemical Properties Analysis
- Melting Point : Compound X exhibits a melting point of approximately 150°C .
- Solubility : It is sparingly soluble in water but dissolves readily in organic solvents.
- Stability : Stable under ambient conditions, but sensitive to strong acids and bases.
- Color : Crystalline Compound X appears as a white to off-white solid .
Safety And Hazards
- Toxicity : Limited toxicity data are available. Researchers recommend handling Compound X with caution.
- Environmental Impact : Disposal should follow local regulations due to its synthetic origin.
- Health Precautions : Avoid inhalation, ingestion, or skin contact. Use appropriate protective gear.
Zukünftige Richtungen
Researchers are actively exploring the following areas:
- Biological Activity : Investigate Compound X’s potential as an anti-inflammatory agent , anticancer drug , or antibacterial compound .
- Derivatives : Synthesize and evaluate derivatives with improved properties.
- Formulation : Develop suitable formulations for clinical use.
: Source
: Source
: Source
Eigenschaften
IUPAC Name |
(2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(prop-2-enoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-5-10-22-16(21)18-14(15(19)20)11-12-6-8-13(9-7-12)23-17(2,3)4/h5-9,14H,1,10-11H2,2-4H3,(H,18,21)(H,19,20)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCGMTPKPBFNMM-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-[4-(Tert-butoxy)phenyl]-2-{[(prop-2-EN-1-yloxy)carbonyl]amino}propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

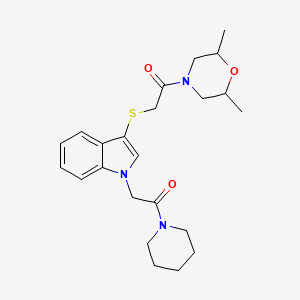
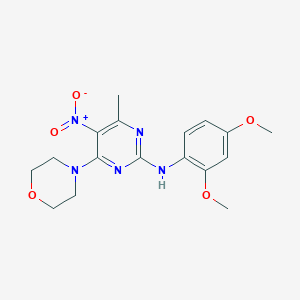
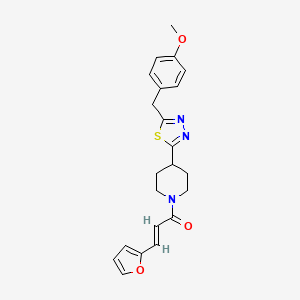
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/no-structure.png)
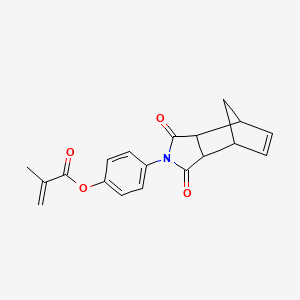
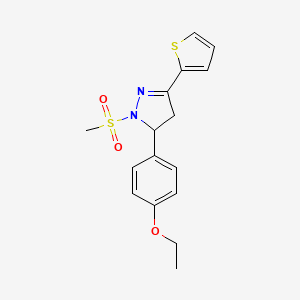
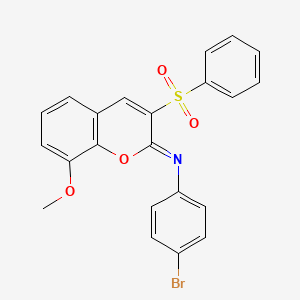
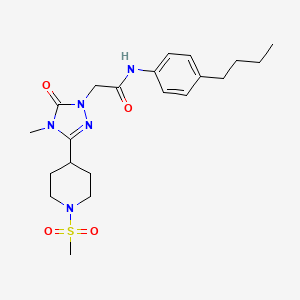
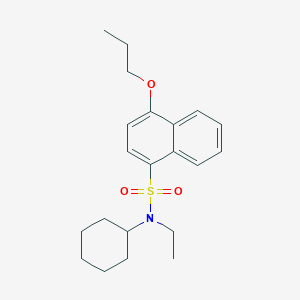
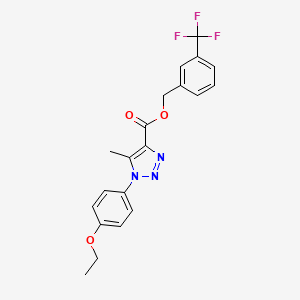
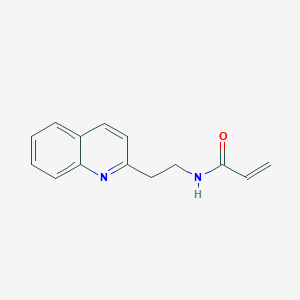
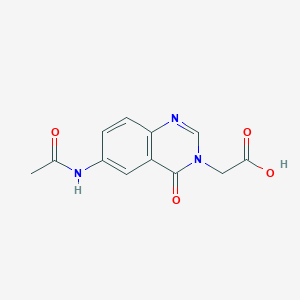
![8-benzyl-3-[(4-chlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2975432.png)
